1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 101564-81-2
VCID: VC0034930
InChI: InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3 g/mol

1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester

CAS No.: 101564-81-2

Main Products

VCID: VC0034930

Molecular Formula: C18H16N2O6

Molecular Weight: 356.3 g/mol

1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester - 101564-81-2

CAS No. 101564-81-2
Product Name 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
IUPAC Name ethyl 2-[3-(4-methoxynaphthalen-1-yl)-2,4,5-trioxoimidazolidin-1-yl]acetate
Standard InChI InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3
Standard InChIKey QLYJIGRAKDGNNG-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC
Canonical SMILES CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC
Synonyms 1-(Carboethoxymethyl)-3-(4-methoxy-1-naphthyl)-parabanic acid
PubChem Compound 58522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator